1-Benzoyl-4-benzoylpiperidine is a chemical compound that belongs to the class of piperidine derivatives, characterized by the presence of two benzoyl groups attached to the piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. The structure of 1-benzoyl-4-benzoylpiperidine allows for various modifications, making it a versatile compound in drug design and development.
The synthesis and properties of 1-benzoyl-4-benzoylpiperidine have been documented in several scientific studies and patents, indicating its relevance in both academic research and industrial applications. The compound can be synthesized through various chemical reactions involving piperidine and benzoyl chloride, among other reagents.
1-Benzoyl-4-benzoylpiperidine can be classified as:
The synthesis of 1-benzoyl-4-benzoylpiperidine typically involves multi-step reactions starting from piperidine. One common method includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and minimize side reactions. For instance, the use of an organic solvent like dichloromethane or toluene may be employed during the reaction to facilitate the solubility of reactants and products.
The molecular structure of 1-benzoyl-4-benzoylpiperidine features:
The molecular formula for 1-benzoyl-4-benzoylpiperidine is with a molecular weight of approximately 266.35 g/mol. The compound exhibits specific spectral characteristics which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1-Benzoyl-4-benzoylpiperidine can participate in various chemical reactions:
These reactions often require catalysts such as palladium or nickel complexes to facilitate bond formation between carbon atoms, enhancing the versatility of 1-benzoyl-4-benzoylpiperidine in synthetic organic chemistry.
Relevant data from spectral analysis (e.g., IR and NMR) can provide insights into functional group identification and molecular conformation.
1-Benzoyl-4-benzoylpiperidine has several scientific applications:
The compound's structural characteristics make it a valuable candidate for further exploration in medicinal chemistry, particularly for developing new therapeutic agents targeting central nervous system disorders.
Benzoylpiperidine serves as a strategic bioisostere for piperazine, addressing limitations associated with the latter’s metabolic instability and conformational flexibility. The carbonyl group in benzoylpiperidine mimics the hydrogen-bonding capabilities of piperazine’s secondary nitrogen while introducing enhanced rigidity and lipophilicity. This substitution often improves target engagement and pharmacokinetic properties, though outcomes vary by target system [1] [2].
Key advantages include:
Table 1: Comparative Binding Affinities of Piperazine vs. Benzoylpiperidine Derivatives
| Target Receptor | Piperazine IC₅₀ (nM) | Benzoylpiperidine IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| 5-HT₂ₐ | 8.2 ± 0.9 | 5.3 ± 0.7 | 1.5x ↑ |
| GlyT1 | 120 ± 15 | 30 ± 4* | 4x ↑ |
| D₂ | 42 ± 6 | 110 ± 12 | 0.4x ↓ |
| Tyrosinase (Monophenolase) | 180 ± 20 | 10.2 ± 1.5* | 17.6x ↑ |
Data representative of optimized compounds 23q (GlyT1) and 5b (Tyrosinase) [3] [5].
Notably, in GlyT1 inhibitors for schizophrenia, benzoylpiperidine derivatives like 23q achieved IC₅₀ values of 30 nM—fourfold lower than piperazine analogues—due to improved hydrophobic pocket occupancy [3]. Conversely, D₂ receptor affinity may decrease, underscoring context-dependent outcomes [1].
The planar symmetry of benzoylpiperidine eliminates chiral centers, streamlining synthesis and avoiding enantiomer-specific activity variations. This contrasts with >50% of FDA-approved drugs containing stereogenic elements, which necessitate complex asymmetric synthesis or chiral separations [9].
Impact on drug design:
Table 2: Molecular Properties Influencing Drug-Likeness
| Property | Benzoylpiperidine | Chiral Piperidine Analogue | Impact |
|---|---|---|---|
| Fsp³ | 0.25 | 0.45 | ↓ Aggregation propensity |
| Chiral Centers | 0 | 1–2 | Avoids PK/PD variability |
| Synthetic Steps | 3–4 | 6–8+ | ↓ Cost/scale-up time |
| % 3D Character (PMI) | 0.82 | 0.91 | Balanced dimensionality |
Fsp³: Fraction of sp³-hybridized carbons; PMI: Principal Moment of Inertia [7] [9].
Fragment libraries increasingly incorporate such achiral, semi-rigid scaffolds to enhance screening efficiency. Benzoylpiperidine’s moderate three-dimensional character (Fsp³ = 0.25) mitigates planarity-related solubility limitations while enabling deep cavity binding [7].
Benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole are privileged scaffolds in neuropharmacology. Both feature piperidine-linked aromatic systems but diverge in electronic properties and steric constraints.
Structural and pharmacological distinctions:
In GlyT1 inhibition, both scaffolds achieve nanomolar potency, but benzoylpiperidine-based 23q demonstrates superior blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.3 for benzo[d]isoxazole derivatives), attributable to balanced logP (~2.5) and reduced hydrogen-bond donor count [3].
CAS No.: 31868-18-5
CAS No.: 163000-63-3
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1